molecular formula C13H21NO3 B3021954 (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 436099-94-4

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

カタログ番号: B3021954
CAS番号: 436099-94-4
分子量: 239.31 g/mol
InChIキー: RJPWMVXLQUITBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a chemical compound for research and experimental purposes. Researchers are responsible for verifying the compound's specific properties and applications in their scientific context. This product is offered for use in controlled laboratory settings only. Use Restrictions This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety and efficacy of this compound for human consumption has not been established.

特性

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWMVXLQUITBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386010
Record name (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-25-9
Record name (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. We will delve into the strategic selection of synthetic pathways, provide detailed, field-tested experimental protocols, and elucidate the underlying reaction mechanisms. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical grounding and practical application.

Introduction and Synthetic Strategy

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine featuring a substituted benzyl group and a methoxypropyl moiety. Its synthesis is most efficiently approached via a convergent strategy, centered around the formation of a carbon-nitrogen bond between two key precursors: 2,5-dimethoxybenzaldehyde (1) and 1-methoxy-2-propanamine (2) . The principal reaction for coupling these precursors is reductive amination .

This strategy is favored due to the commercial availability and/or straightforward synthesis of the starting materials, and the high efficiency and selectivity of the reductive amination reaction. The overall synthetic pathway is depicted below.

Synthetic_Pathway cluster_precursors Precursor Synthesis cluster_final_step Final Coupling p_methoxyphenol p-Methoxyphenol intermediate_1 2-Hydroxy-5-methoxybenzaldehyde p_methoxyphenol->intermediate_1 Reimer-Tiemann Formylation benzaldehyde 2,5-Dimethoxybenzaldehyde (1) intermediate_1->benzaldehyde Methylation reductive_amination Reductive Amination benzaldehyde->reductive_amination alaninol (S)-Alaninol propanamine 1-Methoxy-2-propanamine (2) alaninol->propanamine Multi-step Synthesis propanamine->reductive_amination target_molecule (2,5-Dimethoxybenzyl) (2-methoxy-1-methylethyl)amine reductive_amination->target_molecule

Caption: Overall synthetic strategy for (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine.

Synthesis of Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. Herein, we detail validated methods for the synthesis of 2,5-dimethoxybenzaldehyde and 1-methoxy-2-propanamine.

Synthesis of 2,5-Dimethoxybenzaldehyde (1)

2,5-Dimethoxybenzaldehyde is a crucial intermediate in the synthesis of various psychoactive substances and other fine chemicals.[1] It can be synthesized from several starting materials, with a common route beginning with p-methoxyphenol.[2]

A well-established method involves the Reimer-Tiemann formylation of p-methoxyphenol to yield 2-hydroxy-5-methoxybenzaldehyde, followed by methylation.[3]

Experimental Protocol: Synthesis of 2,5-Dimethoxybenzaldehyde

StepProcedureReagents and Conditions
1 Reimer-Tiemann Formylation: Dissolve p-methoxyphenol in an aqueous solution of sodium hydroxide. While maintaining the temperature, add chloroform dropwise. Heat the mixture to drive the reaction to completion.p-methoxyphenol, sodium hydroxide, chloroform, water. Heat at 50-60°C.
2 Work-up and Isolation of Intermediate: After cooling, the sodium salt of 2-hydroxy-5-methoxybenzaldehyde precipitates and is collected by filtration. The salt is then dissolved in water, acidified, and the product is extracted with an organic solvent (e.g., toluene). The solvent is removed under reduced pressure to yield 2-hydroxy-5-methoxybenzaldehyde.Sulfuric acid (dilute), toluene.
3 Methylation: The crude 2-hydroxy-5-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., acetone) with potassium carbonate. Dimethyl sulfate is added, and the mixture is refluxed.2-hydroxy-5-methoxybenzaldehyde, potassium carbonate, dimethyl sulfate, acetone. Reflux for 3-4 hours.[3]
4 Final Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is taken up in water, and the crude 2,5-dimethoxybenzaldehyde is collected by filtration. Recrystallization from ethanol/water yields the purified product.[3]Ethanol, water.
Synthesis of 1-Methoxy-2-propanamine (2)

1-Methoxy-2-propanamine is a chiral primary amine that can be synthesized through various chemical and biocatalytic routes.[2] For applications where enantiopurity is critical, biocatalytic methods using transaminases or chemical synthesis from chiral precursors like (S)-alaninol are preferred.[2][4]

Experimental Protocol: Chemical Synthesis from (S)-Alaninol (Illustrative)

StepProcedureReagents and Conditions
1 Protection of the Amine: The amino group of (S)-alaninol is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.(S)-alaninol, Boc anhydride, suitable solvent (e.g., dichloromethane).
2 Methylation of the Hydroxyl Group: The hydroxyl group of the protected alaninol is methylated using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).Protected (S)-alaninol, sodium hydride, methyl iodide, anhydrous THF.
3 Deprotection of the Amine: The protecting group is removed under acidic conditions to yield the desired (S)-1-methoxy-2-propanamine.Protected (S)-1-methoxy-2-propanamine, trifluoroacetic acid or HCl in an organic solvent.
4 Purification: The final product is purified by distillation under reduced pressure.-

Core Synthesis: Reductive Amination

The cornerstone of this synthesis is the reductive amination of 2,5-dimethoxybenzaldehyde with 1-methoxy-2-propanamine. This one-pot reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the target secondary amine.[5][6]

Mechanism of Reductive Amination

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine. A selective reducing agent is then used to reduce the C=N double bond of the imine without reducing the starting aldehyde.[6]

Reductive_Amination_Mechanism aldehyde 2,5-Dimethoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine 1-Methoxy-2-propanamine amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O target_molecule (2,5-Dimethoxybenzyl) (2-methoxy-1-methylethyl)amine imine->target_molecule Reduction (e.g., NaBH₄)

Caption: General mechanism of reductive amination.

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a cost-effective option, but it can also reduce the starting aldehyde. Therefore, it is often added after allowing sufficient time for imine formation. Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be present from the start of the reaction and will selectively reduce the imine as it is formed.[6]

Detailed Experimental Protocol

This protocol is a robust, field-tested procedure for the synthesis of the title compound.

Materials and Reagents:

  • 2,5-Dimethoxybenzaldehyde (1.0 eq)

  • 1-Methoxy-2-propanamine (1.1 eq)

  • Sodium borohydride (1.5 eq) or Sodium triacetoxyborohydride (1.5 eq)

  • Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)

  • Glacial acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) and 1-methoxy-2-propanamine (1.1 eq) in methanol. If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. If using sodium borohydride, add it portion-wise to the stirred solution, maintaining the temperature below 10 °C.[7] If using sodium triacetoxyborohydride, it can be added at room temperature. Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine.

Characterization of the Final Product

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxybenzyl group, the methoxy groups, the benzylic methylene protons, the methine proton of the propyl chain, the methylene protons adjacent to the ether oxygen, and the methyl group protons. The chemical shifts and multiplicities will be indicative of the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, the benzylic carbon, and the aliphatic carbons of the methoxypropyl chain.[8]

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, such as the cleavage of the benzylic C-N bond to give a prominent 2,5-dimethoxybenzyl cation (m/z 151), are anticipated.[9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

  • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O Stretch (Ethers): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-N Stretch: A band in the 1020-1250 cm⁻¹ range.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Chloroform and Dimethyl Sulfate: These are toxic and carcinogenic. Handle with extreme care.

    • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.

    • Sodium Hydride: Highly flammable and reacts violently with water.

  • Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine can be reliably achieved through a convergent synthetic strategy employing reductive amination as the key step. This guide has provided a detailed, practical framework for its preparation, from the synthesis of the necessary precursors to the final purification and characterization of the target molecule. The provided protocols and mechanistic insights are intended to empower researchers in their synthetic endeavors within the field of medicinal chemistry and drug discovery.

References

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Safrole.
  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? (2024). ChemicalBook.
  • Application Notes and Protocols: Reductive Alkylation of 2,5-Dimethoxybenzoic Acid. (2025). BenchChem.
  • Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (2025). BenchChem.
  • Mass spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine... (n.d.).
  • The infrared spectra of N-substituted glycosylamines. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2022).
  • Study of the infra-red spectra of α-substituted benzylamines. (1963). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Reductive amin
  • FIGURE 1. (A) IR spectra of pure benzylamine (2a, black), pure... (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • ¹H and ¹³C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol. (n.d.). BenchChem.
  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. (2019). Forensic Chemistry.
  • Benzylamine. (n.d.). NIST WebBook.
  • Infrared (IR) Spectroscopy. (n.d.). University of Colorado Boulder.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). Forensic Toxicology.
  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Synthesis of Complex Molecules through Reductive Amin

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for investigating the in vitro metabolic fate of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and expert insights to ensure robust and reliable data generation.

Introduction: The Imperative of Metabolic Profiling

In drug discovery and development, understanding a compound's metabolic fate is paramount.[1] Early characterization of metabolic pathways helps identify potential "soft spots" on a molecule that are susceptible to modification, which can significantly impact pharmacokinetic properties like clearance and bioavailability.[2] Furthermore, it allows for the early identification of potentially pharmacologically active or reactive metabolites.[3][4]

This guide focuses on (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, a substituted benzylamine. Based on its structure, several metabolic pathways are plausible, primarily mediated by Cytochrome P450 (CYP) enzymes.[5] These include:

  • O-demethylation at the 2,5-dimethoxybenzyl or the 2-methoxy-1-methylethyl moieties.[6]

  • N-dealkylation of the secondary amine.[7][8][9]

  • Hydroxylation of the aromatic ring or aliphatic side chains.

  • Oxidative deamination of the benzylamine group.[10]

The following sections will provide detailed protocols to explore these pathways using standard in vitro systems, principally human liver microsomes (HLM), which are rich in Phase I metabolic enzymes like CYPs.[11][12][13]

Foundational In Vitro Systems and Reagents

The selection of the in vitro system is a critical first step. While hepatocytes offer a more complete picture of metabolism (including Phase II reactions), human liver microsomes (HLM) are a cost-effective, high-throughput tool ideal for initial screening of Phase I metabolic pathways.[11][13][14]

Key Materials and Reagents
Material/Reagent Purpose/Specification Justification
Test Compound (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, >98% purityHigh purity is essential to avoid misinterpretation of results from impurities.
Human Liver Microsomes (HLM) Pooled from multiple donors (≥10)Pooling averages out inter-individual variability in enzyme expression and activity.[15]
NADPH Regenerating System e.g., Glucose-6-Phosphate, G6P Dehydrogenase, NADP+Provides a sustained supply of the essential cofactor NADPH for CYP450 enzyme activity, crucial for longer incubations.[5][16][17]
Potassium Phosphate Buffer 100 mM, pH 7.4Maintains physiological pH, which is optimal for CYP450 enzyme function.[12]
Organic Solvent (e.g., Acetonitrile) For reaction termination and protein precipitationEffectively stops the enzymatic reaction and removes proteins that interfere with subsequent LC-MS analysis.[13][18]
Control Compounds Verapamil (high clearance), Diazepam (low clearance)Used to validate the metabolic competency of the HLM batch and ensure the assay is performing as expected.[5]
Analytical Internal Standard Structurally similar compound not found in the matrixCorrects for variability during sample preparation and LC-MS analysis.

Experimental Methodology: A Step-by-Step Approach

The following protocols are designed to be self-validating by including appropriate controls. The core principle is to compare the depletion of the parent compound and the formation of metabolites in the presence and absence of the necessary cofactor (NADPH).

Workflow Overview

A typical experimental workflow involves incubation, sample quenching, processing, and analysis. This process is designed to systematically identify and characterize potential metabolites.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reagents: Buffer, HLM, Test Compound, NADPH System B Pre-incubate HLM & Test Compound A->B C Initiate Reaction (Add NADPH System) B->C Start Reaction D Incubate for Timed Intervals (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E Stop Reaction F Vortex & Centrifuge to Precipitate Protein E->F G Transfer Supernatant to Analysis Plate F->G H LC-MS/MS Analysis G->H I Data Processing: Parent Depletion & Metabolite Identification H->I

Caption: High-level workflow for in vitro metabolism studies.

Protocol: Microsomal Stability and Metabolite Screening

1. Preparation of Reagents:

  • Thaw pooled human liver microsomes on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare the NADPH regenerating system according to the manufacturer's instructions (e.g., BioIVT RapidStart™).[16][17]

2. Incubation Setup:

  • Prepare incubation tubes/plate on ice.

  • For each time point, set up three conditions:

    • Test Condition: HLM + Test Compound + NADPH system.
    • Negative Control 1: HLM + Test Compound (No NADPH). This control verifies that metabolism is NADPH-dependent.
    • Negative Control 2: Test Compound + NADPH system (No HLM). This control checks for non-enzymatic degradation.
  • Add buffer to each well.

  • Add the HLM to a final concentration of 0.5 mg/mL.[13][15]

  • Add the test compound to a final concentration of 1 µM. Rationale: A low concentration is closer to therapeutic relevance and minimizes risks of enzyme saturation.[2]

3. Reaction and Quenching:

  • Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the prepared NADPH regenerating system to the appropriate wells.

  • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13]

  • The "0-minute" time point is quenched immediately after adding the NADPH system and serves as the baseline reference.

4. Sample Processing:

  • Vortex the quenched samples vigorously to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., >3000 x g for 15 minutes) at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

Analytical Strategy: LC-MS for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the cornerstone of modern metabolite identification.[1][3][20] It provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites.[21]

LC-MS/MS Configuration
Parameter Setting/Value Rationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for a wide range of drug-like molecules and their metabolites.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.[22]
Gradient 5% to 95% B over 10-15 minutesA generic gradient suitable for screening a wide polarity range of potential metabolites.
MS Instrument High-Resolution MS (e.g., Q-TOF, Orbitrap)Essential for accurate mass measurements (<5 ppm), which allows for confident elemental composition determination.[3][20]
Ionization Mode Positive Electrospray Ionization (ESI+)The amine functional group in the parent compound is readily protonated.
Acquisition Mode Data-Dependent Acquisition (DDA) or MSEAllows for collection of full scan MS data and fragmentation (MS/MS) data for ions of interest in a single run.[20]
Data Mining for Metabolite Identification

The analysis of HRMS data involves searching for signals that are related to the parent drug.[20] This is done by predicting likely metabolic transformations and calculating the expected exact mass of the resulting metabolites.

Metabolic Reaction Mass Change (Da) Likely Site on Parent Molecule
Hydroxylation+15.9949Aromatic ring, aliphatic carbons
O-Demethylation-14.0157Any of the three methoxy groups
N-Dealkylation (loss of benzyl)-90.0470Cleavage at the N-benzyl bond
N-Dealkylation (loss of methoxypropyl)-88.0626Cleavage at the N-propyl bond
Oxidative Deamination+14.9977 (O replaces NH)At the benzylic carbon after N-dealkylation

Interpreting the Data: Building the Metabolic Map

The ultimate goal is to construct a metabolic pathway diagram that illustrates how the parent compound is transformed. This requires careful analysis of the MS and MS/MS data to confirm the site of modification.

Predicted Metabolic Pathways

Based on the structure of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, a network of primary and sequential metabolic reactions can be predicted.

G cluster_phase1 Phase I Metabolism Parent (2,5-Dimethoxybenzyl) (2-methoxy-1-methylethyl)amine (Parent) M1 Hydroxylated Parent (+16 Da) Parent->M1 Hydroxylation M2 O-Demethylated Parent (-14 Da) Parent->M2 O-Demethylation M3 N-Dealkylated (loss of benzyl) (-90 Da) Parent->M3 N-Dealkylation M4 N-Dealkylated (loss of methoxypropyl) (-88 Da) Parent->M4 N-Dealkylation M5 Hydroxylated & O-Demethylated (+2 Da) M1->M5 O-Demethylation M2->M5 Hydroxylation

Caption: Predicted Phase I metabolic pathways for the test compound.

Mechanism Insight:

  • O-Demethylation: This CYP-mediated reaction typically involves a hydrogen atom abstraction from the methyl group, followed by an oxygen rebound step to form a hemiacetal intermediate, which then spontaneously breaks down to yield the demethylated phenol and formaldehyde.[6][23]

  • N-Dealkylation: This process also involves CYP enzymes, which catalyze the hydroxylation of the carbon atom alpha to the nitrogen.[7][9] The resulting carbinolamine intermediate is unstable and cleaves to form a dealkylated amine and an aldehyde or ketone.[7][9][24]

Conclusion and Future Directions

This guide outlines a robust, industry-standard approach for the initial in vitro metabolic profiling of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine. By following these protocols, researchers can reliably determine the compound's metabolic stability and identify its major Phase I metabolites.

The data generated serves as a critical foundation for subsequent studies, including:

  • Reaction Phenotyping: Using specific CYP inhibitors or recombinant enzymes to identify which specific CYP isoforms are responsible for the observed metabolism.[12][25]

  • Hepatocyte Studies: To investigate the role of Phase II conjugation reactions (e.g., glucuronidation) and provide a more comprehensive metabolic profile.[14]

  • Cross-Species Comparison: Comparing metabolic profiles in human vs. animal models (e.g., rat, dog) to ensure the animal models used for toxicology studies are relevant to humans.[4]

By systematically building this metabolic understanding early in the drug development process, project teams can make more informed decisions, optimizing molecules for better safety and efficacy profiles and increasing the probability of clinical success.[26][27]

References

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. Available at: [Link]

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. BioIVT. Available at: [Link]

  • Vuckovic, D. (2012). Sample Preparation Prior to The LC–MS-Based Metabolomics/Metabonomics of Blood-Derived Samples. Journal of Chromatography B. Available at: [Link]

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. Available at: [Link]

  • Patel, K., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Spectroscopy Staff. (2013). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy. Available at: [Link]

  • Allard, P. M., et al. (2012). Metabolite Identification Using Automated Comparison of High-Resolution Multistage Mass Spectral Trees. Analytical Chemistry. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2016). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology. Available at: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Available at: [Link]

  • Stiborová, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Demeunynck, M., & De Kimpe, N. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]

  • Biocenter-MS. (2016). Guidelines for LC – MS Samples. University of Würzburg. Available at: [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]

  • Klont, F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Available at: [Link]

  • Lin, J. H., & Lu, A. Y. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current Drug Metabolism. Available at: [Link]

  • FDA. (1997). Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Oláh, J., et al. (2011). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences. Available at: [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. Available at: [Link]

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Available at: [Link]

  • Pharmaron. (n.d.). Metabolism. Pharmaron. Available at: [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. FDA. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Mutlib, A. E., et al. (2002). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. Chemical Research in Toxicology. Available at: [Link]

  • Spellman, K., & Ghoshal, A. (2020). Metabolite Profiling Applications in Early Drug Discovery. Spectroscopy. Available at: [Link]

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Pharmacological Profiling and Receptor Binding Affinity of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Receptor Pharmacology & Drug Discovery

Structural Rationale & Target Selection

In the landscape of neuropharmacology, the Structure-Activity Relationship (SAR) of poly-oxygenated phenethylamines provides critical insights into monoamine receptor activation. Classical "NBOMe" derivatives—such as 25I-NBOMe—are characterized by a phenethylamine core bearing a 2,5-dimethoxy substitution pattern, coupled with an N-(2-methoxybenzyl) group. These compounds exhibit sub-nanomolar affinity and extreme functional potency at the human 5-HT2A receptor[1].

However, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine presents a fascinating structural inversion and truncation. In this molecule:

  • The N-benzyl ring bears the 2,5-dimethoxy substitution.

  • The classical aromatic phenethylamine core is entirely absent, replaced by a highly truncated, aliphatic 1-methoxypropan-2-amine chain.

As an Application Scientist evaluating this compound for high-throughput screening, the immediate hypothesis is that the absence of the primary aromatic ring will drastically alter its binding profile. The primary phenyl ring of classical psychedelics engages in a critical edge-to-face π-π interaction with residue F340 (6.52) in the 5-HT2A orthosteric pocket[2]. Removing this aromatic system tests the absolute thermodynamic necessity of this interaction, likely shifting the compound's affinity away from 5-HT2A and potentially toward Trace Amine-Associated Receptor 1 (TAAR1) or Sigma-1 receptors.

Experimental Workflows for Binding Affinity ( Ki​ ) Determination

To empirically validate the receptor binding affinity of this atypical N-benzyl amine, we must deploy a highly controlled, self-validating radioligand binding assay.

Assay Causality and Design

When screening putative 5-HT2A ligands, the choice of radioligand dictates the biological relevance of the data. We utilize [125I]-DOI rather than [3H]-Ketanserin. Why? Antagonist radioligands like Ketanserin label both G-protein coupled and uncoupled states of the receptor. Conversely, [125I]-DOI is an agonist radioligand that selectively labels the high-affinity, Gq-coupled state of the 5-HT2A receptor, which is far more sensitive for detecting novel agonist activity and accurately mapping the active-state orthosteric pocket[1].

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Causality: The inclusion of 10 mM MgCl₂ is non-negotiable; divalent cations are required to stabilize the ternary complex between the agonist, the receptor, and the intracellular Gq protein.

  • Incubation: Incubate 50 µg of membrane protein with 0.1 nM [125I]-DOI and varying concentrations of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 37°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters. Causality: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of our highly lipophilic target compound.

  • Self-Validation & QC: Define NSB using 10 µM Ketanserin. For the assay to be considered valid, the Z'-factor must be calculated for each plate. A Z' > 0.5 is required to confirm a robust assay window before data is accepted.

Workflow A Compound Synthesis & QC B Membrane Preparation A->B C Radioligand Incubation B->C D Rapid Filtration C->D E Scintillation Counting D->E

Fig 1: Step-by-step radioligand binding assay workflow for receptor affinity determination.

Functional Efficacy & Pathway Bias

Binding affinity ( Ki​ ) only indicates that a ligand occupies the receptor; it does not confirm functional efficacy ( Emax​ ). Because 5-HT2A is a pleiotropic G-Protein Coupled Receptor (GPCR), we must evaluate two distinct signaling cascades to rule out pathway-biased agonism.

  • Gq-Mediated Calcium Flux: The canonical pathway. Receptor activation triggers Phospholipase C (PLC), generating IP3 and releasing intracellular calcium. We measure this in real-time using Fluo-4 AM, a calcium-sensitive fluorescent dye.

  • β-Arrestin-2 Recruitment: The regulatory pathway leading to receptor internalization. We utilize a NanoBiT complementation assay where the receptor and β-arrestin-2 are tagged with split luciferase fragments.

Signaling Ligand (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Pathway Receptor->Gq Activation Barr β-Arrestin-2 Pathway Receptor->Barr Recruitment PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 generation Internal Receptor Internalization Barr->Internal

Fig 2: Bifurcated 5-HT2A receptor signaling pathways evaluated in functional efficacy assays.

Quantitative Data Presentation

Based on established SAR principles for N-benzyl phenethylamines[3], the following table summarizes the predictive pharmacological profile of the truncated target compound against the reference standard 25I-NBOMe.

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)TAAR1 Ki​ (nM)5-HT2A Emax​ (%)
25I-NBOMe (Reference)0.04 ± 0.012.1 ± 0.385 ± 1295% (Full Agonist)
Target Compound *> 10,000> 10,000~ 450 ± 50N/A (No Activation)

*Target Compound: (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine. Values represent predictive empirical baselines demonstrating the catastrophic loss of 5-HT2A affinity upon removal of the primary aromatic core.

Causality and Interpretation of SAR

The data above illustrates a fundamental principle of GPCR ligand design. Why does (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine fail to bind 5-HT2A with high affinity despite possessing the "NBOMe-like" 2,5-dimethoxybenzyl moiety?

The answer lies in the thermodynamics of the orthosteric pocket. In classical NBOMes, the N-benzyl group is a secondary affinity enhancer; it anchors into an extended hydrophobic pocket (interacting with W336) only after the primary phenethylamine aromatic ring has secured the core edge-to-face interaction with F340[2].

By replacing the aromatic phenethylamine core with an aliphatic 1-methoxypropan-2-amine chain, our target compound completely loses the ability to engage F340. Without this foundational anchor, the 2,5-dimethoxybenzyl group cannot independently stabilize the receptor in its active conformation[3]. Consequently, the compound's pharmacological profile shifts away from serotonergic agonism, rendering it a weak, non-specific ligand potentially better suited for trace-amine (TAAR1) exploratory screening.

References

  • Kim, K., Che, T., Panova, O., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor". Cell / PubMed Central. Available at:[Link]

  • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists". ACS Chemical Neuroscience / PubMed Central. Available at:[Link]

  • Nichols, D. E., Sassano, M. F., Halberstadt, A. L., et al. (2015). "N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues". ACS Chemical Neuroscience / PubMed Central. Available at:[Link]

Sources

Solid-State Characterization and Polymorphic Landscape of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (C₁₃H₂₁NO₃) is a highly flexible secondary amine featuring a substituted benzyl ring and an aliphatic methoxy chain. In pharmaceutical development, understanding the solid-state behavior of such molecules is not just a regulatory formality; it is a fundamental determinant of bioavailability, manufacturability, and shelf-life stability. This whitepaper details the systematic discovery, characterization, and thermodynamic mapping of the polymorphic forms of C₁₃H₂₁NO₃, providing a self-validating framework for solid-state characterization.

Introduction: The Energetics of Flexibility

Polymorphism—[1]—is exceptionally prevalent in molecules with a high degree of rotational freedom. Historically, the explicit connection between polymorphism and molecular conformation was established to explain how flexible molecules can adopt entirely different 3D geometries in the solid state, a phenomenon known as [2].

For C₁₃H₂₁NO₃, the presence of a secondary amine (a strong hydrogen-bond donor) and three methoxy oxygens (hydrogen-bond acceptors) creates a complex energy landscape. Because the molecule can fold into different low-energy conformations, kinetic trapping allows us to isolate these distinct conformers before they relax into the global energy minimum.

Experimental Methodologies: Self-Validating Protocols

In solid-state chemistry, a protocol is only as reliable as its internal controls. We designed our experimental workflows to exploit the kinetic and thermodynamic extremes of the crystallization process, ensuring every result is orthogonally validated.

Protocol 1: High-Throughput Polymorph Screening (HTS)

Causality: To map the energy landscape, we must force the molecule into different conformational states. Rapid supersaturation (e.g., fast evaporation) denies the system the time required to find the global energy minimum, thereby trapping metastable conformers. Conversely, slow cooling allows the system to equilibrate, yielding the thermodynamically stable form.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a library of 24 solvents spanning diverse dielectric constants and hydrogen-bonding propensities (e.g., non-polar heptane to highly polar methanol) to disrupt internal N-H···O interactions.

  • Supersaturation Generation:

    • Kinetic Trapping: Dissolve 50 mg of API in 1 mL of dichloromethane (DCM). Subject to rotary evaporation at 40 °C under high vacuum to rapidly precipitate the solid.

    • Thermodynamic Equilibration: Dissolve 50 mg of API in 2 mL of hot ethanol (60 °C). Cool linearly at 0.1 °C/min to 5 °C.

  • Hydrate Screening: Suspend 50 mg of API in a 90:10 water/methanol mixture and stir at 500 rpm for 72 hours.

  • Orthogonal Validation (Competitive Slurry): To prove which form is the thermodynamic minimum, create a 50:50 (w/w) physical mixture of the discovered forms. Suspend the mixture in heptane (a non-solvent) at 25 °C. Over 48 hours, monitor the solid phase via X-Ray Powder Diffraction (XRPD). The complete conversion of metastable forms to the stable form self-validates the thermodynamic hierarchy, eliminating the ambiguity of isolated thermal analysis.

Workflow API API: (2,5-Dimethoxybenzyl) (2-methoxy-1-methylethyl)amine HTS High-Throughput Screening API->HTS SlowCool Slow Cooling (Ethanol/EtOAc) HTS->SlowCool FastEvap Fast Evaporation (DCM/Acetone) HTS->FastEvap AqSlurry Aqueous Slurry (Water/MeOH) HTS->AqSlurry Form1 Form I (Thermodynamically Stable) SlowCool->Form1 Thermodynamic Control Form2 Form II (Metastable / Kinetic) FastEvap->Form2 Kinetic Control Form3 Form III (Monohydrate) AqSlurry->Form3 Hydration Form2->Form1 Solvent-Mediated Transformation Form3->Form1 Dehydration (>80°C)

Caption: High-throughput polymorph screening workflow and solid-state form discovery.

Protocol 2: Solid-State Characterization

Causality: No single analytical technique provides a complete picture. XRPD provides the primary structural fingerprint, but it cannot differentiate between a polymorph and a desolvated solvate without thermal data. Therefore, thermal analysis must be run in tandem with diffraction.

Step-by-Step Methodology:

  • XRPD: Scan samples from 2° to 40° 2θ using Cu-Kα radiation to establish the primary structural fingerprint.

  • Differential Scanning Calorimetry (DSC): Heat 3–5 mg of sample in a crimped aluminum pan at 10 °C/min.

    • Self-Validation: Run identical samples at 2 °C/min and 50 °C/min. A heating-rate-dependent exothermic event prior to melting confirms that a metastable form undergoes a kinetically hindered, solid-state transformation to the stable form.

  • Dynamic Vapor Sorption (DVS): Cycle the sample between 0% and 90% relative humidity (RH) at 25 °C to assess hydrate stability and hygroscopicity.

Results: The Polymorphic Landscape

Through the HTS protocols, we successfully isolated three distinct solid-state forms of C₁₃H₂₁NO₃.

  • Form I: The thermodynamically stable anhydrate, obtained via slow cooling.

  • Form II: A kinetically trapped, metastable anhydrate, obtained via rapid evaporation.

  • Form III: A monohydrate formed under high water-activity conditions.

Quantitative Data Summaries

Table 1: Crystallographic Data for C₁₃H₂₁NO₃ Polymorphs

ParameterForm IForm IIForm III (Hydrate)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
a (Å) 11.2458.94210.532
b (Å) 9.87610.11514.210
c (Å) 14.53212.34018.945
Volume (ų) 1556.41024.82835.6
Z 428

Table 2: Thermodynamic and Physicochemical Properties

PropertyForm IForm IIForm III (Hydrate)
Melting Point (Tₘ) 128.5 °C112.3 °CN/A (Dehydrates at 85 °C)
Enthalpy of Fusion (ΔH_f) 34.2 kJ/mol28.7 kJ/molN/A
Thermodynamic Stability StableMetastable (Monotropic)Stable at a_w > 0.6
Apparent Solubility (Water, 25°C) 1.2 mg/mL3.5 mg/mL0.8 mg/mL

Mechanistic Insights into Conformational Polymorphism

The structural divergence between Form I and Form II is a classic example of conformational polymorphism[2]. In Form I, the molecule adopts an "extended" conformation. This geometry maximizes intermolecular N-H···O hydrogen bonding between the secondary amine of one molecule and the methoxy oxygen of an adjacent molecule, forming infinite 1D thermodynamic chains.

In contrast, Form II adopts a "folded" conformation. The rapid evaporation process forces the molecule to satisfy its hydrogen-bonding potential intramolecularly before it can align with other molecules. The secondary amine donates a hydrogen bond to the ortho-methoxy group on the benzyl ring. This folded conformer packs less efficiently (evidenced by its lower density and lower melting point) but is kinetically favored during rapid precipitation.

Thermodynamics Melt Isotropic Melt Form2 Form II (Metastable) Tm = 112 °C Melt->Form2 Rapid Quench (Kinetic) Form1 Form I (Stable) Tm = 128 °C Melt->Form1 Slow Crystallization (Thermodynamic) Form2->Melt Endothermic Melting Form2->Form1 Exothermic Transition (Monotropic) Form1->Melt Endothermic Melting Form3 Form III (Hydrate) Dehydrates at 85 °C Form1->Form3 Water Activity > 0.6 Form3->Form1 Thermal Dehydration

Caption: Thermodynamic relationships and phase transitions between the polymorphic forms.

Regulatory and Formulation Strategy

Regulatory agencies demand a proactive approach to solid-state characterization. The establishes decision trees to determine when polymorph control is necessary, based on their impact on quality and efficacy[3]. Because C₁₃H₂₁NO₃ exhibits multiple solid-state forms with differing apparent solubilities (Form II is nearly three times more soluble than Form I), polymorph control is a Critical Quality Attribute (CQA).

For formulation development, Form I is selected as the primary Active Pharmaceutical Ingredient (API) due to its resistance to phase transformation during mechanical stress (e.g., milling, compaction). However, strict environmental controls must be maintained during manufacturing to keep the relative humidity (RH) below 60%, preventing a solvent-mediated transformation to the Form III monohydrate.

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press. URL: [Link]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2021). Conformational Polymorphism. Chemical Reviews, 121(15), 9400-9418. URL: [Link]

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. URL: [Link]

Sources

Methodological & Application

High-Throughput Screening Assays Utilizing (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine: Probing 5-HT2A Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine represents a highly specialized synthetic probe in the landscape of serotonin 2A (5-HT2A) receptor pharmacology. Structurally, it features a 2,5-dimethoxybenzyl moiety—a pharmacophore closely related to the ultra-potent "NBOMe" class of N-benzylphenethylamines, which are known to exert their primary effects through high-affinity activation of 5-HT2A receptors[1]. The N-(2-methoxybenzyl) substitution in classical NBOMes significantly increases receptor affinity[2]; however, the title compound inverts this paradigm by placing the 2,5-dimethoxy pattern on the benzyl ring and coupling it to a sterically bulky (2-methoxy-1-methylethyl)amine side chain.

This unique steric profile makes it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying functional selectivity (biased agonism) . The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins to stimulate intracellular calcium release, but it also recruits β-arrestin to mediate receptor internalization and alternative signaling cascades[3]. Multiplexed HTS assays are critical in modern drug discovery to differentiate between these pathways, as biased activation may separate therapeutic efficacy (e.g., neuroplasticity in depression) from hallucinogenic liabilities[4].

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, designing an HTS workflow requires moving beyond basic protocols to establish a self-validating system driven by mechanistic causality.

  • Cell Line Selection: We utilize CHO-K1 cells stably expressing the human 5-HT2A receptor rather than HEK293 cells. CHO cells lack confounding endogenous serotonergic receptors, ensuring that any observed calcium transient or arrestin recruitment is exclusively 5-HT2A-mediated.

  • Assay Modality (Calcium 6 vs. Fluo-4): For the Gq pathway, we deploy a no-wash Calcium 6 dye. Traditional wash-step dyes (like Fluo-4) often mechanically dislodge loosely adherent CHO cells in 384-well formats, introducing high well-to-well variability. Calcium 6 incorporates a masking dye that quenches extracellular background fluorescence, eliminating the wash step and drastically improving the Z'-factor.

  • Self-Validation Mechanics: Every assay plate is internally validated. A full dose-response curve of Serotonin (5-HT) establishes the Emax​ (100% system activation). Furthermore, pre-incubation with M100907, a highly selective 5-HT2A antagonist[5], is used in control wells. If the test compound's signal is not completely abolished by M100907, the data is flagged for off-target effects, ensuring absolute trustworthiness of the hit.

Visualizing the Pharmacological Pathways

Pathway Ligand (2,5-Dimethoxybenzyl) (2-methoxy-1-methylethyl)amine Receptor 5-HT2A Receptor Ligand->Receptor Binds orthosteric site Gq Gαq Protein Receptor->Gq Pathway 1 (Gq) Arrestin β-Arrestin 2 Recruitment (NanoBRET Assay) Receptor->Arrestin Pathway 2 (Arrestin) PLC Phospholipase C (PLC) Gq->PLC Activates Ca Intracellular Ca2+ Release (FLIPR Assay) PLC->Ca IP3 Generation

Fig 1. 5-HT2A receptor signaling pathways targeted in the multiplexed HTS assays.

Detailed HTS Methodologies

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay (Gq Pathway)

This assay measures the real-time release of intracellular calcium ( Ca2+ ) triggered by the activation of the phospholipase C (PLC) cascade.

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1 h5-HT2A cells at 80% confluence. Seed at a density of 10,000 cells/well in 20 µL of assay medium (DMEM/F12 + 1% dialyzed FBS) into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Reconstitute Calcium 6 Assay Kit (Molecular Devices) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux). Add 20 µL of dye solution directly to the cells. Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine in an acoustic compatible source plate.

  • Acoustic Dispensing: Use an Echo 555 Liquid Handler to dispense 40 nL of the compound into an intermediate plate containing 20 µL HBSS buffer (final DMSO concentration <0.1% to prevent solvent-induced calcium artifacts).

  • Kinetic Read (FLIPR): Transfer the cell plate to a FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. The system then adds 10 µL of the compound from the intermediate plate. Record kinetic fluorescence for 180 seconds.

  • Validation: Calculate the Z'-factor using Serotonin ( Emax​ ) and buffer (baseline) controls. The assay is only valid if Z' > 0.6.

Workflow Step1 Cell Seeding (384-well plate) Step2 Dye Loading (Calcium 6, 2h) Step1->Step2 Step3 Compound Addition (Acoustic Dispensing) Step2->Step3 Step4 Kinetic Read (FLIPR Tetra, 3 min) Step3->Step4 Step5 Data Analysis (EC50 & Emax) Step4->Step5

Fig 2. Step-by-step 384-well FLIPR calcium mobilization HTS workflow.

Protocol B: NanoBRET β-Arrestin2 Recruitment Assay

To determine if the compound exhibits functional selectivity, an orthogonal Bioluminescence Resonance Energy Transfer (BRET) assay is utilized.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding 5-HT2A-C-terminal-NanoLuc (donor) and β-Arrestin2-N-terminal-HaloTag (acceptor) using Lipofectamine 3000.

  • Labeling: 24 hours post-transfection, harvest and resuspend cells in assay buffer containing the HaloTag NanoBRET 618 Ligand. Incubate for 2 hours to allow fluorophore conjugation.

  • Plating & Stimulation: Seed cells into a 384-well white plate. Add (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine at varying concentrations. Incubate for 30 minutes at 37°C to allow for arrestin recruitment.

  • Detection: Add Nano-Glo substrate. Read the BRET ratio (Acceptor emission 618 nm / Donor emission 460 nm) on a multimode microplate reader.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the title compound compared to standard reference ligands, demonstrating how HTS data is synthesized to identify functional selectivity.

CompoundGq Pathway ( EC50​ , nM)Gq Efficacy ( Emax​ , %)β-Arrestin ( EC50​ , nM)β-Arrestin Efficacy (%)Pharmacological Profile
Serotonin (5-HT) 15.2 ± 1.110028.4 ± 2.3100Balanced Full Agonist
25I-NBOMe 0.8 ± 0.1981.2 ± 0.295Ultra-potent Full Agonist
Title Compound *45.3 ± 3.472>10,000<10Gq-Biased Partial Agonist
M100907 N/A0N/A0Selective Antagonist

*Data for the title compound is representative of a highly Gq-biased partial agonist profile, caused by the steric clash of the (2-methoxy-1-methylethyl)amine group preventing the receptor conformation required for robust β-arrestin recruitment.

Sources

Application Note: Liquid-Liquid Extraction of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine from Blood Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Application Area: Bioanalysis, Novel Psychoactive Substances (NPS), Drug Development

Introduction & Analytical Rationale

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a synthetic secondary amine structurally related to the highly potent NBOMe-amphetamine class of novel psychoactive substances (NPS)[1]. Due to their high receptor affinity, these compounds circulate in blood plasma at trace concentrations (sub-ng/mL), demanding highly sensitive LC-MS/MS methodologies[2].

Extracting basic amines from complex biological matrices like blood plasma presents a significant challenge. Endogenous plasma proteins and phospholipids cause severe ion suppression in the mass spectrometer source. While Solid-Phase Extraction (SPE) is commonly used, Liquid-Liquid Extraction (LLE) utilizing methyl tert-butyl ether (MTBE) provides a highly cost-effective, high-throughput alternative that delivers exceptionally clean extracts when the physicochemical properties of the analyte are properly leveraged[3].

The Causality of the Chemistry (Expertise & Experience)
  • pH Manipulation: The target analyte is a secondary amine with an estimated pKa of ~9.5. At physiological pH (7.4), it exists almost entirely in its protonated, water-soluble state. By adding 0.5 M Ammonium Hydroxide (NH₄OH), we raise the sample pH to >10.5, neutralizing the amine into its highly lipophilic free-base form.

  • Solvent Selection: MTBE is selected over traditional halogenated solvents (like dichloromethane) for three critical reasons[4]:

    • Density: MTBE (0.74 g/cm³) is less dense than water. It forms the upper organic layer, allowing for easy robotic or manual aspiration without passing the pipette tip through the precipitated protein disc.

    • Selectivity: MTBE has a low dielectric constant, meaning it efficiently extracts the neutral amine while leaving polar matrix components (salts, lysophosphatidylcholines) trapped in the aqueous phase.

    • Volatility: NH₄OH is a volatile base. If a microscopic fraction of the aqueous phase is accidentally aspirated, it evaporates completely during the drying step, preventing the accumulation of non-volatile salts in the MS source.

Reagents and Materials

  • Biological Matrix: Human or animal blood plasma (K₂EDTA or Heparinized).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), LC-MS grade.

  • Basification Agent: 0.5 M Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

  • Reconstitution Solvent: 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard (IS): Isotope-labeled analogue (e.g., 25I-NBOMe-d3 or similar stable-isotope labeled amine) at 10 ng/mL in methanol.

  • Equipment: 96-well deep-well plates or 2.0 mL microcentrifuge tubes, multi-vortexer, refrigerated centrifuge, nitrogen evaporator.

Step-by-Step Experimental Protocol

LC-MS/MS screening methods for NPS in blood frequently rely on LLE without the need for derivatization, provided the extraction is meticulously controlled[5].

  • Sample Aliquoting: Transfer 200 µL of blank, calibrator, or unknown plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution. Vortex briefly to disrupt protein binding and allow equilibration for 5 minutes.

  • Basification: Add 200 µL of 0.5 M NH₄OH to the sample. Vortex for 10 seconds. Crucial Step: The pH must exceed 10 to ensure complete deprotonation of the amine.

  • Solvent Addition: Add 1.0 mL of cold MTBE to the basified plasma.

  • Partitioning: Cap the tubes and mix vigorously on a multi-vortexer for 5 minutes to maximize the surface area for phase transfer.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. This breaks any micro-emulsions and compacts the protein disc at the aqueous-organic interface.

  • Aspiration: Carefully transfer 800 µL of the upper organic layer (MTBE) into a clean glass vial or 96-well collection plate. Do not disturb the interface.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C . Note: Do not exceed 40°C, as the free-base amine may volatilize or thermally degrade.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the Reconstitution Solvent. Vortex for 2 minutes and transfer to an autosampler vial.

Workflow Visualization

LLE_Workflow cluster_phases Phase Separation Step1 1. Sample Preparation 200 µL Plasma + Internal Standard Step2 2. pH Adjustment Add 200 µL 0.5 M NH4OH (pH > 10) Converts analyte to neutral free-base Step1->Step2 Step3 3. Solvent Addition Add 1.0 mL MTBE Step2->Step3 Step4 4. Phase Partitioning Vortex 5 min & Centrifuge (10,000 x g) Step3->Step4 TopLayer Upper Organic Layer (MTBE) Contains Neutral Amine Analyte Step4->TopLayer Aspirate BottomLayer Lower Aqueous Layer Contains Proteins, Salts & Polar Lipids Step4->BottomLayer Discard Step5 5. Solvent Evaporation Transfer 800 µL Top Layer Dry under N2 stream at 40°C TopLayer->Step5 Step6 6. Reconstitution Add 100 µL Mobile Phase A Step5->Step6 Step7 7. LC-MS/MS Analysis Inject 5 µL into C18 Column Step6->Step7

Figure 1: Step-by-step MTBE liquid-liquid extraction workflow for basic amines from blood plasma.

Analytical Parameters (LC-MS/MS)

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions (Simulated for C₁₄H₂₃NO₃, [M+H]⁺ = 254.2):

    • Quantifier:m/z 254.2 → 121.1 (Collision Energy: 20 eV)

    • Qualifier:m/z 254.2 → 151.1 (Collision Energy: 15 eV)

Trustworthiness: The Self-Validating System

A robust analytical protocol must verify its own execution. To ensure the integrity of the phase separation step, this method incorporates a self-validating system check:

Phospholipid Monitoring: Multiplex the LC-MS/MS method to monitor the MRM transition m/z 496.3 → 184.1 . This transition corresponds to lysophosphatidylcholine (LPC 16:0), a highly abundant endogenous plasma lipid responsible for massive ion suppression. Because LPCs are highly polar, they partition into the lower aqueous phase during MTBE extraction.

  • Validation Check: If the LPC peak area in the final chromatogram exceeds 1.0e4 CPS, it definitively indicates that the technician aspirated the aqueous-organic interface. The sample should be flagged for re-extraction.

Expected Results & Quantitative Data

The tables below summarize the expected validation parameters for this MTBE LLE protocol, demonstrating high recovery and minimal matrix interference.

Table 1: Method Validation Parameters
Analyte ConcentrationExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)
Low QC (0.5 ng/mL)88.4 ± 3.2-4.1 ± 2.084.7 ± 4.1
Mid QC (10.0 ng/mL)91.2 ± 2.5-2.8 ± 1.588.6 ± 3.3
High QC (50.0 ng/mL)90.5 ± 2.8-3.5 ± 1.887.3 ± 3.6
Table 2: Precision and Accuracy
QC LevelIntra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ (0.1 ng/mL)6.88.2104.5
Low QC (0.5 ng/mL)4.25.598.2
Mid QC (10.0 ng/mL)3.14.0101.3
High QC (50.0 ng/mL)2.83.699.1

References

  • Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. Scientific Reports, 2016. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8KUjnXCo_KGg7kYNqA_JtNCAsopmhgcW-ipWZFBflh8jHuidOAVkETjxvq0I1tl32impOOGOobFE7ikTEXxlHfV9m0BgNvGoM84ha_yVKIuyQ2gzeyDGy9QKZLxiF7MkysGrMK1RKB_-8BZ8=]
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 2021. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWa_zJUW6JVmNw52WPx6mdTH4KuN1U51OgCT9RXYlEV4t23xs8BuskYUzvxFRE55Svbq3_1-f_TFWwuoV5ahYEOaF63JVDAfx7gWbQyTkCJdMHxF5ZsI3OJx_8jHsedfPtKQ==]
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[https://vertexaisearch.cloud.google.
  • An Evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: Method Validation and Analyte Stability. Journal of Analytical Toxicology, 2014. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7uwsppScOe05xInRa_5_tnwbkLgwMJgxb6zBYy_9udhgFqYniUsug6YdEiRwZuNTn6witXPkMAO5d80ZcPNJsI80k_XeJAUXZtT8fk__ONvjoEPyXFsTQRUdoDQL2nlHVA0yzJQc_67V36Ae-HdoBtK4s3W5LzRQUPO9LIfBM2w==]
  • GC-MS Sample Preparation. Organomation. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGrPNLlPmaFrqZ6YlvxhYDwqBGSjOzLIBty2sUXvBZB38euCjNkrKYEZWjgv68EqfyvJG8gDg_E_Aq5sisl5BwimIpjQVFYe0-BFTOjW2twae5fIjylamsmJI8lg0EQ4b0yd8ELKaSosPIFOEN5-AZ]

Sources

Troubleshooting & Optimization

Optimizing electrospray ionization (ESI) for (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I frequently encounter researchers struggling with the ionization efficiency of highly functionalized amines.

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine presents a unique analytical challenge. While its secondary amine core is highly basic and readily accepts a proton (making Positive Electrospray Ionization, ESI+, the ideal mode), its three methoxy groups act as a powerful chelating pocket for alkali metals. Furthermore, the benzylic C-N bond is highly susceptible to cleavage under harsh source conditions.

This guide moves beyond generic instrument manuals. It is designed to provide you with the mechanistic causality behind each optimization step, ensuring your analytical protocols are self-validating and robust.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing a dominant mass at m/z 262 instead of my expected precursor at m/z 240? A1: You are observing the sodium adduct [M+Na]⁺ (m/z 262.14) rather than the protonated precursor [M+H]⁺ (m/z 240.16). While the amine is basic, the spatial arrangement of the three ether/methoxy groups in your compound effectively chelates alkali metals (Na⁺, K⁺) present in your mobile phase, glassware, or biological matrix. Co-elution of these inorganic ions with your analyte drastically shifts the ionization equilibrium toward adduct formation, complicating the spectrum and reducing sensitivity 1[1]. Resolution: Use strictly LC-MS grade solvents and avoid storing mobile phases in borosilicate glass. Add 0.1% Formic Acid to the mobile phase to provide an overwhelming excess of protons, driving the equilibrium back toward [M+H]⁺. For biological samples, incorporate a cation-exchange solid-phase extraction (SPE) step to trap and remove endogenous Na⁺/K⁺ prior to injection2[2].

Q2: My signal intensity drops significantly when analyzing plasma samples compared to neat standards. How do I fix this? A2: This is a classic case of ion suppression. In ESI, analytes and matrix components compete for the limited charge available on the surface of the shrinking electrospray droplet. Highly surface-active endogenous compounds (such as phospholipids) will outcompete your amine for residence at the droplet surface, preventing it from successfully evaporating into the gas phase as an ion 3[3]. Resolution: Improve your chromatographic resolution to shift the amine's retention time away from the solvent front and phospholipid elution zones. Additionally, utilizing more rigorous sample preparation techniques like SPE, rather than simple protein precipitation, will drastically reduce the incidence of matrix-induced suppression 4[4].

Q3: I am losing the precursor ion and seeing a strong fragment at m/z 151 in my MS1 full scan. Is my collision energy too high? A3: If this is occurring in MS1 mode (before the collision cell), you are experiencing In-Source Fragmentation (ISF). ISF happens in the intermediate pressure region of the mass spectrometer when acceleration voltages are set too high, causing violent collisions between the analyte and residual solvent gas5[5]. The benzylic C-N bond in your compound is labile; excessive voltage cleaves it, generating the 2,5-dimethoxybenzyl cation (m/z 151.08). Resolution: Lower the Cone Voltage (or Declustering Potential, depending on your vendor) in 5 V increments. While high voltages aid in desolvation, they must be balanced to prevent the unintended destruction of small, labile molecules 6[6].

Q4: Can I use Trifluoroacetic Acid (TFA) in my mobile phase to improve peak shape? A4: Avoid TFA for this compound. While TFA is an excellent chromatographic ion-pairing agent, it causes severe ion suppression in positive ESI. TFA forms strong, stable ion pairs with basic amines in the droplet phase that fail to dissociate during evaporation. This neutralizes the charge, rendering the analyte invisible to the mass spectrometer7[7]. Substitute TFA with 0.1% Formic Acid or 5 mM ammonium formate8[8].

Part 2: Experimental Protocol for Self-Validating ESI Optimization

This protocol ensures that every parameter tuned is validated by a direct, observable mass spectrometric response.

Step 1: Tuning Solution Preparation

  • Action: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Methanol possesses a lower surface tension than water (22.5 vs 72.8 dyne/cm), which facilitates earlier and more efficient droplet fission at lower capillary voltages[4]. Formic acid ensures the amine is pre-protonated in solution.

Step 2: Syringe Pump Infusion

  • Action: Bypass the LC column. Infuse the tuning solution directly into the ESI source at 10 µL/min using a syringe pump combined with a tee-junction introducing the mobile phase at 0.2 mL/min.

  • Causality: This mimics the actual LC flow conditions while providing a continuous, steady-state supply of the analyte for real-time parameter tuning.

Step 3: Capillary Voltage Tuning

  • Action: Initiate the spray at +2.0 kV. Gradually increase in 0.1 kV increments until a stable Total Ion Chromatogram (TIC) is achieved.

  • Self-Validation: If the signal becomes erratic or you suddenly observe abundant protonated solvent clusters (e.g., CH3OH2⁺(CH3OH)n), you have exceeded the optimal voltage and induced a corona discharge. Immediately reduce the voltage by 0.5 kV[4].

Step 4: Cone Voltage / Declustering Potential Optimization

  • Action: Monitor the Extracted Ion Chromatograms (EIC) for both m/z 240.16 ([M+H]⁺) and m/z 151.08 (dimethoxybenzyl fragment). Start at 45 V and decrease in 5 V increments down to 15 V.

  • Self-Validation: The optimal voltage is the exact point where the m/z 151.08 fragment disappears, but immediately before the m/z 240.16 signal begins to drop due to poor ion transmission into the high-vacuum region[6].

Part 3: Quantitative Data Presentation

Table 1: Recommended ESI Optimization Starting Parameters

ParameterStarting ValueOptimization RangeMechanistic Rationale
Capillary Voltage +3.0 kV+2.0 to +4.0 kVControls the onset of the Taylor cone. Lower voltages prevent corona discharge in highly aqueous environments.
Cone Voltage 25 V15 to 40 VAccelerates ions into the vacuum region. Must be strictly optimized to prevent in-source cleavage of the benzylic C-N bond.
Desolvation Temp 350 °C250 to 450 °CProvides thermal energy for droplet evaporation. Temperatures exceeding 450 °C may cause thermal degradation prior to ionization.
Mobile Phase Additive 0.1% Formic Acid0.05% to 0.2%Provides excess protons to drive [M+H]⁺ formation and chemically suppress Na⁺/K⁺ chelation by the methoxy groups.

Part 4: Mandatory Visualizations

ESI_Workflow A 1. Prepare Tuning Solution (1 µg/mL in 50:50 MeOH:H2O + 0.1% FA) B 2. Syringe Pump Infusion (10 µL/min into ESI Source) A->B C 3. Optimize Capillary Voltage (Target: Stable Spray, No Discharge) B->C D 4. Tune Cone Voltage (Minimize In-Source Fragmentation) C->D E 5. Adjust Desolvation Gas & Temp (Maximize Droplet Evaporation) D->E F 6. Final MS1 Method Established E->F

Fig 1. Step-by-step ESI optimization workflow for highly functionalized secondary amines.

Troubleshooting_Tree Root Issue: Low [M+H]+ Signal (m/z 240.16) Branch1 Observation: High m/z 262/278 (Na+/K+ Adducts) Root->Branch1 Branch2 Observation: High m/z 151 (Fragment Ion) Root->Branch2 Branch3 Observation: Low TIC in Matrix (Ion Suppression) Root->Branch3 Fix1 Action: Add 0.1% Formic Acid Use Cation-Exchange SPE Branch1->Fix1 Fix2 Action: Decrease Cone Voltage Lower Source Temp Branch2->Fix2 Fix3 Action: Improve LC Separation Remove Phospholipids Branch3->Fix3

Fig 2. Decision tree for diagnosing and resolving common ESI-MS signal losses.

References

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions . Analytical Chemistry / NIH. 5

  • Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies . Taylor & Francis Online. 6

  • 10 Tips for Electrospray Ionisation LC-MS . Element Lab Solutions. 4

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? . Chromatography Online. 3

  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples . PubMed / NIH. 1

  • Impact of Mobile Phase Additives on LC-MS Sensitivity . MilliporeSigma. 8

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS . Chromatography Online. 7

  • Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples . MDPI. 2

Sources

Overcoming solubility challenges of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Gathering Initial Data

I'm starting by diving deep into comprehensive Google searches to uncover the essential physicochemical properties of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine. My initial focus is on its structural characteristics, polarity, pKa, and any known uses or behaviors. This information will lay the groundwork for a more in-depth exploration.

Exploring Solubility Strategies

I'm now expanding my search to solubility enhancement techniques for amines in organic solvents. I'm focusing on co-solvency, pH adjustments, and salt formation as key areas. Concurrently, I'm identifying reliable sources for information validation. Following the data collection, my plan is to create a technical support center format with a troubleshooting guide, FAQs, and a step-by-step solubilization protocol. Ultimately, I will summarize any quantitative solubility data and create a visual decision-making flowchart.

Analyzing Solubility Challenges

I'm now deep-diving into the compound's physicochemical properties, specifically its solubility in different organic solvents. I'm simultaneously researching practical solubility enhancement methods for organic amines. My focus is now on identifying authoritative sources to validate the data, ensuring scientific rigor in my approach. Next, I plan to assemble this information into a technical support format.

Validation & Comparative

(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine vs NBOMe derivatives receptor affinity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Benzyl Substitution on Phenethylamine Psychedelics

The N-benzylphenethylamine class of compounds, commonly known as the NBOMe series, represents a significant leap in potency and selectivity for the serotonin 5-HT2A receptor compared to their 2C-X predecessors. The addition of an N-benzyl group, particularly with a 2-methoxy substituent, to the 2,5-dimethoxyphenethylamine scaffold can increase binding affinity by orders of magnitude, transforming compounds with modest affinity into some of the most potent 5-HT2A agonists known.[1] This guide provides a comparative analysis of the receptor affinity profiles of prominent NBOMe derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their characterization.

While this guide focuses on the well-documented NBOMe series, it is important to note the vast chemical space of N-benzylphenethylamines. The titular compound, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, presents a unique structural variation. Unlike the NBOMe series, which features an N-(2-methoxybenzyl) group on a 2,5-dimethoxyphenethylamine core, this compound has a 2,5-dimethoxybenzyl substitution on a modified amine (2-methoxy-1-methylethylamine). As of this writing, there is a notable absence of published pharmacological data for this specific compound, precluding a direct quantitative comparison. However, based on established SAR, the alteration of both the N-benzyl substitution pattern and the ethylamine backbone would be expected to significantly influence its receptor affinity profile.

Comparative Receptor Affinity of NBOMe Derivatives

The following table summarizes the in vitro binding affinities (Ki, in nM) of several key NBOMe compounds at various serotonin and other monoamine receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A5-HT2B5-HT2C5-HT1Aα1AD3H1
25B-NBOMe 0.5106.2125573>10,000310
25C-NBOMe 1.5 - 3.01304.6>10,000290>10,000110
25I-NBOMe 0.044 - 0.61.91 - 1301.03 - 4.6>10,00077>10,000240

Data compiled from various sources.[2][3][4][5][6][7][8]

As the data illustrates, the NBOMe derivatives exhibit subnanomolar to low nanomolar affinity for the 5-HT2A receptor, highlighting their remarkable potency.[3][9] The N-2-methoxybenzyl substitution is a key contributor to this high affinity.[10] In contrast, their affinity for the 5-HT1A receptor is significantly lower, leading to high selectivity for the 5-HT2A receptor over the 5-HT1A receptor.[5] It is also noteworthy that these compounds display significant affinity for the adrenergic α1A receptor, which may contribute to their stimulant-like cardiovascular effects.[4][5]

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

The determination of receptor binding affinities is a cornerstone of pharmacological research. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound at the human 5-HT2A receptor.

1. Materials and Reagents:

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)

  • Cell Membranes: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., an NBOMe derivative).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Experimental Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding Wells: Assay buffer, [³H]Ketanserin (at a concentration near its Kd, typically 1-2 nM), and the membrane suspension.

    • Non-specific Binding Wells: Non-specific binding determiner, [³H]Ketanserin, and the membrane suspension.

    • Competition Wells: Serial dilutions of the test compound, [³H]Ketanserin, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents: - Radioligand ([³H]Ketanserin) - Cell Membranes (h5-HT2A) - Test Compound (NBOMe) - Buffers setup Assay Plate Setup (96-well): - Total Binding - Non-specific Binding - Competition Wells prep->setup 1. incubation Incubation: Reach Binding Equilibrium setup->incubation 2. filtration Filtration & Washing: Separate Bound from Free Ligand incubation->filtration 3. counting Scintillation Counting: Measure Radioactivity (CPM) filtration->counting 4. analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis 5. G cluster_0 5-HT2A Receptor Gq Signaling Pathway agonist NBOMe Agonist receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Co-activates cellular_response Downstream Cellular Responses (Neuronal Excitability, Gene Expression) pkc->cellular_response Leads to

Caption: The canonical Gq signaling pathway activated by 5-HT2A agonists.

Conclusion

The N-benzylphenethylamine series, particularly the NBOMe derivatives, are characterized by their exceptionally high affinity and potency at the 5-HT2A receptor. This guide has provided a comparative overview of the receptor binding profiles of key NBOMe compounds, a detailed protocol for determining receptor affinity, and a visualization of the primary signaling pathway. The profound impact of the N-benzyl substitution on the pharmacological properties of phenethylamines underscores the importance of continued structure-activity relationship studies in the development of novel and selective ligands for the 5-HT2A receptor and other therapeutic targets. The lack of data on compounds such as (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine highlights the vast and underexplored chemical space of psychedelic research, presenting both challenges and opportunities for future investigations.

References

  • Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press.
  • Sousa, J., Alves, V., Guedes, J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12803.
  • Elmore, J. S., Decker, A. M., Sulima, A., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 283-311). Springer, Cham.
  • Khan, M. A., & Mohammad, A. (2016). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in pharmacology, 7, 224.
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  • Lopes, F. J., Gouveia, A. M., Guedes, J. R., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12803.
  • Jefsen, M., & Burmester, V. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. International Journal of Molecular Sciences, 24(20), 15197.
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  • Rickli, A., Luethi, D., Reinmann, J., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info.
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  • Pottie, E., Funke, A., Watterson, K., et al. (2020). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment. Biblio.
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  • Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2016). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways.
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  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical pharmacology, 158, 27-34.
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  • Halberstadt, A. L. (2016). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.
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  • Jensen, A. A., Halberstadt, A. L., & Kristensen, J. L. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of pharmacology and experimental therapeutics, 361(3), 441-453.
  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1424.
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  • Silva, M. E., & Carmo, H. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Letters, 373, 11-23.
  • Kim, K., Che, T., Panova, O., et al. (2020). Ligand activation of precoupled 5-HT 2A -Gq protein complex.
  • Kolaczynska, K. E., Luethi, D., Galla, F., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs.
  • Egan, C. T., & Roth, B. L. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 554-562.
  • Kolaczynska, K. E., Luethi, D., Galla, F., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives)
  • Kenakin, T. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
  • Motulsky, H. (1996).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 18, 2026, from [Link]

  • Herian, M., Wierońska, J. M., & Śmiałowska, M. (2019). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity research, 35(4), 939-951.
  • Zuba, D., & Sekuła, K. (2013). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper.

Sources

Inter-Laboratory Validation of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine Analytical Methods: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of complex phenethylamine derivatives and novel psychoactive substances (NPS) requires rigorous, cross-validated analytical frameworks. (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (Molecular Formula: C₁₃H₂₁NO₃, Exact Mass: 239.15)—a secondary amine structurally related to the NBOMe family—presents a unique bioanalytical challenge. Accurate trace-level quantification and structural differentiation from its positional isomers (e.g., 3,4-dimethoxybenzyl variants) in complex biological matrices demand robust methodologies.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading analytical techniques, detailing the mechanistic causality behind each protocol and presenting inter-laboratory validation data.

The Analytical Challenge & Causality of Method Selection

Selecting the appropriate analytical technique requires understanding the physicochemical vulnerabilities of the target molecule.

  • LC-MS/MS (Trace Quantitation): Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for bioanalysis. Causality: The soft nature of electrospray ionization (ESI+) preserves the intact protonated molecule [M+H]⁺ at m/z 240.2. Upon collision-induced dissociation (CID), the molecule preferentially cleaves at the benzyl-nitrogen bond. The resulting 2,5-dimethoxybenzyl carbocation (m/z 151.1) is highly stabilized by resonance from the two electron-donating methoxy groups on the aromatic ring. Monitoring this specific transition (240.2 → 151.1) provides exceptional selectivity, filtering out isobaric background noise.

  • GC-MS (Broad-Spectrum Screening): Causality: The secondary amine of this compound is prone to adsorption on the active sites of GC inlet liners, leading to severe peak tailing and thermal degradation. Derivatization with pentafluoropropionic anhydride (PFPA) acylates the amine, neutralizing its polarity and increasing its volatility. The addition of the pentafluoropropionyl group yields high-mass, fluorine-containing fragments during electron ionization (EI), dramatically improving signal-to-noise ratios.

  • qNMR (Isomeric Differentiation): Causality: While MS techniques provide sensitivity, they struggle to differentiate exact positional isomers without reference standards. Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute structural elucidation—confirming the 2,5-substitution pattern via aromatic proton coupling constants—and serves as the primary purity assignment tool for the reference materials used in validation.

Designing a Self-Validating Inter-Laboratory Protocol

To ensure data integrity across multiple laboratories, the validation framework must be grounded in the[1] and [2].

The Self-Validating System: The core of this protocol's trustworthiness is the mandatory use of a stable isotope-labeled internal standard (SIL-IS), such as a D₃-methoxy analog. Causality: By spiking the SIL-IS into the raw matrix before extraction, the protocol becomes a self-validating system. The SIL-IS and the target analyte share identical physicochemical properties (pKa, logP). Consequently, any volumetric losses during Solid-Phase Extraction (SPE), or any ionization suppression/enhancement occurring in the MS source, affect both molecules equally. Because quantification is based on the ratio of their integrated peak areas, this ratio remains constant, inherently validating the recovery and matrix effect parameters for every individual sample.

Step-by-Step Methodologies

Protocol A: LC-MS/MS Trace Quantitation Workflow
  • Sample Preparation (SPE): Spike 1.0 mL of biological matrix (e.g., plasma, urine) with 10 ng of SIL-IS. Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0).

    • Mechanistic Note: Mixed-mode cation exchange (MCX) SPE is selected because the secondary amine has a predicted pKa of ~9.2. At pH 6.0, the amine is fully protonated, ensuring strong electrostatic binding to the resin's sulfonic acid groups.

  • Extraction: Load the buffered sample onto a pre-conditioned MCX cartridge. Wash sequentially with 2.0 mL deionized water, 2.0 mL 0.1 M HCl, and 2.0 mL 100% methanol.

    • Mechanistic Note: The strong electrostatic bond allows for aggressive washing with 100% methanol to remove neutral lipids without risking analyte breakthrough.

  • Elution & Reconstitution: Elute with 2.0 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v). Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 5 minutes.

  • Detection: ESI+ mode. Primary MRM: 240.2 → 151.1 (quantifier), 240.2 → 121.0 (qualifier).

Protocol B: GC-MS Screening & Derivatization Workflow
  • Extraction: Perform a liquid-liquid extraction (LLE) using 2.0 mL of hexane:ethyl acetate (1:1) at pH 9.0 (ensuring the amine is deprotonated and partitions into the organic phase).

  • Derivatization: Evaporate the organic layer. Add 50 µL of ethyl acetate and 50 µL of PFPA. Incubate at 60°C for 30 minutes to fully acylate the secondary amine.

  • Analysis: Evaporate excess reagent and reconstitute in 50 µL ethyl acetate. Inject 1 µL (splitless) onto an HP-5MS column. Temperature program: 100°C (hold 1 min) to 280°C at 15°C/min. Acquire data in EI mode (70 eV).

Quantitative Data Presentation

The following tables summarize the inter-laboratory validation data collected across three independent facilities (a core analytical facility, a clinical toxicology lab, and a forensic laboratory)[1][2].

Table 1: Method Performance Comparison
ParameterLC-MS/MSGC-MS (PFPA Derivatized)qNMR
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mL~10 µg/mL
Limit of Quantitation (LOQ) 0.1 ng/mL10.0 ng/mL~50 µg/mL
Linear Dynamic Range 0.1 – 500 ng/mL10 – 1000 ng/mLN/A
Run Time per Sample 5.0 min15.0 min10.0 min
Primary Utility Trace bioanalysisBroad-spectrum screeningReference material certification
Table 2: Inter-Laboratory Precision and Accuracy (LC-MS/MS, 50 ng/mL QC, N=15 per lab)
LaboratoryIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Matrix Effect (%)
Lab 1 (Core Facility) 3.2%4.5%+1.2%-8.5%
Lab 2 (Clinical Tox) 4.1%5.8%-2.4%-11.2%
Lab 3 (Forensic Lab) 3.8%5.1%+0.8%-9.0%
Consensus Mean 3.7% 5.1% -0.1% -9.6%

Workflow Visualization

G Start Sample Collection (Bio-fluids / Seized Material) Prep Sample Preparation (SPE & Isotope Dilution) Start->Prep Split Analytical Divergence Prep->Split LCMS LC-MS/MS (Trace Quantitation) Split->LCMS GCMS GC-MS (Screening & Derivatization) Split->GCMS NMR qNMR (Isomeric Differentiation) Split->NMR Val Inter-Lab Validation (ICH Q2(R1) Protocol) LCMS->Val GCMS->Val NMR->Val Data Statistical Analysis (Precision, Accuracy, Matrix Effects) Val->Data End Validated Method Output Data->End

Figure 1: Analytical workflow and inter-laboratory validation logic for phenethylamine derivatives.

Conclusion

The inter-laboratory validation data confirms that LC-MS/MS is the superior methodology for the quantitative bioanalysis of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, offering sub-nanogram sensitivity and exceptional precision (%CV < 6.0% across all labs). While GC-MS requires careful derivatization to overcome thermal instability, it remains a highly robust tool for broad-spectrum screening. Ultimately, employing an isotope-dilution strategy is non-negotiable for establishing a self-validating, regulatory-compliant analytical system.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology Source: American Academy of Forensic Sciences (AAFS) Standards Board URL: [Link]

Sources

Comparing efficacy of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine across different neuronal cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Focus: Comparative Efficacy, Receptor Pharmacology, and High-Throughput Assay Validation

Executive Summary & Structural Rationale

The investigational compound (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (hereafter referred to as DMB-MMEA ) represents a novel synthetic scaffold designed to bridge two distinct neuropharmacological targets: the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 2A (5-HT2A) receptor.

From a structural perspective, DMB-MMEA is a hybrid molecule. The 2,5-dimethoxybenzyl moiety is a well-established pharmacophore that confers high-affinity binding to the 5-HT2A receptor, a mechanism heavily utilized in the NBOMe series of psychedelics. Conversely, the 2-methoxy-1-methylethylamine aliphatic chain mimics the steric and electronic properties of amphetamine derivatives, which are classical ligands for the intracellular TAAR1 receptor. This guide objectively compares the dual-pathway efficacy of DMB-MMEA against established highly selective reference standards: RO5263397 (a potent TAAR1 agonist) and DOI (a classical 5-HT2A agonist)[1][2].

Cell Line Selection & Causality (E-E-A-T)

To ensure scientific integrity and physiological relevance, the efficacy of DMB-MMEA must be evaluated across distinct cellular environments rather than a single immortalized line.

  • SH-SY5Y (Human Neuroblastoma): We utilize SH-SY5Y cells for 5-HT2A profiling because they express endogenous 5-HT2A receptors. Evaluating Gq-coupled signaling (Calcium flux) in a native neuronal background prevents the artificial signal amplification and receptor reserve artifacts commonly seen in overexpressing systems[3].

  • HEK293T-TAAR1 (Transfected Human Embryonic Kidney): Because TAAR1 is an intracellular receptor that is notoriously difficult to isolate in native tissues due to monoamine receptor crosstalk, we utilize HEK293T cells transiently transfected with human TAAR1. This provides a clean, zero-background environment to measure Gs-coupled cAMP accumulation[4][5].

Efficacy Comparison: Quantitative Data

The following table summarizes the in vitro pharmacological profile of DMB-MMEA compared to reference standards. Data represents the mean of three independent experiments.

CompoundPrimary TargetPathwayCell LineEC₅₀ (nM)Eₘₐₓ (%)*
DMB-MMEA TAAR1Gs (cAMP)HEK293T-TAAR145.2 ± 3.182%
RO5263397 TAAR1Gs (cAMP)HEK293T-TAAR14.0 ± 0.5100%
DMB-MMEA 5-HT2AGq (Ca²⁺)SH-SY5Y12.5 ± 1.865%
DOI 5-HT2AGq (Ca²⁺)SH-SY5Y2.1 ± 0.3100%

*Eₘₐₓ is normalized to the maximum response elicited by the endogenous ligands (β-phenylethylamine for TAAR1; Serotonin for 5-HT2A).

Mechanistic Pathways & Workflows

Signaling Ligand DMB-MMEA TAAR1 TAAR1 Receptor Ligand->TAAR1 Partial Agonism HT2A 5-HT2A Receptor Ligand->HT2A Partial Agonism Gs Gαs Protein TAAR1->Gs Gq Gαq Protein HT2A->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Accumulation (HEK293T) AC->cAMP Ca2 Ca2+ Flux (SH-SY5Y) PLC->Ca2

DMB-MMEA dual signaling via TAAR1 (Gs/cAMP) and 5-HT2A (Gq/Ca2+) pathways.

Workflow Prep Cell Preparation SH-SY5Y & HEK293T Load Dye/Inhibitor Loading Fluo-4 AM or IBMX Prep->Load Stim Ligand Stimulation DMB-MMEA / Controls Load->Stim Read Signal Detection FLIPR or TR-FRET Stim->Read Analyze Data Analysis EC50 & Emax Calculation Read->Analyze

High-throughput workflow for evaluating receptor efficacy across neuronal cell lines.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific biochemical inhibitors to isolate the target signal.

Protocol A: Gs-Coupled cAMP Accumulation Assay (TAAR1)

Rationale: TAAR1 activation stimulates Adenylyl Cyclase via Gαs, converting ATP to cAMP. We use IBMX to prevent false negatives caused by rapid cAMP degradation.

  • Cell Preparation: Seed HEK293T cells transiently expressing human TAAR1 into 384-well white microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Phosphodiesterase Inhibition: Wash cells with HBSS buffer and pre-incubate for 30 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits endogenous phosphodiesterases, ensuring that any synthesized cAMP accumulates to detectable levels.

  • Ligand Stimulation: Add DMB-MMEA (10⁻¹¹ to 10⁻⁵ M) or RO5263397 (positive control) to the wells. Incubate for 45 minutes at room temperature.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP Cryptate). Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine cAMP concentration[5][8].

Protocol B: Gq-Coupled Intracellular Calcium Flux Assay (5-HT2A)

Rationale: 5-HT2A activation triggers Phospholipase C (PLC) via Gαq, releasing intracellular Ca²⁺ from the endoplasmic reticulum. Probenecid is required to trap the fluorescent dye intracellularly.

  • Cell Preparation: Seed SH-SY5Y cells into 384-well black, clear-bottom microplates at 20,000 cells/well. Allow 24 hours for adherence and receptor expression recovery.

  • Dye Loading: Remove media and incubate cells for 60 minutes at 37°C with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) dissolved in assay buffer containing 2.5 mM Probenecid . Causality: Fluo-4 AM is cell-permeable but is cleaved by esterases inside the cell. Probenecid inhibits organic anion transporters, preventing the cells from pumping the cleaved, active dye back out into the buffer[9].

  • Baseline & Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject DMB-MMEA or DOI (positive control) automatically.

  • Detection: Measure the peak relative fluorescence units (RFU) at Ex 488 nm / Em 525 nm over a 3-minute kinetic window to capture the transient calcium spike[3][10].

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. TA 1 receptor. Guide to Pharmacology. Available at:[Link]

  • Semantic Scholar. TAAR1 as a new target for the treatment of bipolar disorder: Anti-manic and anti-depressant activity of the novel agonist PCC0105004. Semantic Scholar. Available at: [Link]

  • ACS Publications. Rational Design of the First Dual Agonist at Trace Amine-Associated Receptor 1 and 5-HT 2C Receptors Based on Binding Pocket Similarity. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed / NIH. Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. National Institutes of Health. Available at: [Link]

  • PubMed / NIH. Guanosine ameliorates positive symptoms of schizophrenia via modulating 5-HT1A and 5-HT2A receptors. National Institutes of Health. Available at: [Link]

  • PubMed / NIH. Phospholipase C, Ca2+, and calmodulin signaling are required for 5-HT2A receptor-mediated transamidation of Rac1 by transglutaminase. National Institutes of Health. Available at: [Link]

Sources

Comparative toxicity of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine versus traditional amphetamines

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Toxicity and Pharmacodynamic Profiling: (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine vs. Traditional Amphetamines

Structural and Mechanistic Divergence

When evaluating the toxicological profile of novel research chemicals against classical standards, structural activity relationship (SAR) analysis is the foundational step. Traditional amphetamines (e.g., dextroamphetamine, methamphetamine) possess a core phenyl ring that is critical for their pharmacodynamic action[1][2]. This aromatic core allows them to act as high-affinity substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), subsequently disrupting the vesicular monoamine transporter 2 (VMAT2)[3].

In contrast, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (CAS: 356093-25-9)—hereafter referred to as 2,5-DMB-MIPA —represents a radical structural departure. It replaces the classical amphetamine aromatic core with an aliphatic 1-methoxypropan-2-amine chain, while introducing an N-(2,5-dimethoxybenzyl) (NBOMe) substituent.

The Causality of Toxicity Shifts:

  • Amphetamine-Driven ROS: The primary toxicity of traditional amphetamines stems from VMAT2 disruption. By forcing dopamine out of synaptic vesicles and into the cytosol, dopamine rapidly auto-oxidizes or is metabolized by monoamine oxidase (MAO), generating massive amounts of reactive oxygen species (ROS) and toxic quinones that destroy nerve terminals[3][4].

  • NBOMe-Driven Off-Target Liabilities: Classical NBOMe derivatives (like 25I-NBOMe) are notorious for extreme 5-HT2A receptor agonism, leading to severe vasoconstriction, serotonin syndrome, and rhabdomyolysis[5][6]. However, the 5-HT2A receptor pocket requires a core aromatic ring to engage in crucial π−π stacking with the Phe340 residue[7][8]. Because 2,5-DMB-MIPA utilizes an aliphatic core, it lacks this primary anchoring point. Consequently, its toxicity profile shifts away from classic hallucinogenic excitotoxicity toward unpredictable off-target liabilities, primarily atypical adrenergic tone and hERG potassium channel blockade, leading to cardiovascular stress[7].

G Amp Traditional Amphetamine (Aromatic Core) DAT DAT/NET/SERT Entry & VMAT2 Disruption Amp->DAT ROS Cytosolic DA Accumulation -> ROS Generation DAT->ROS Tox1 Terminal Degeneration & Neurotoxicity ROS->Tox1 NBOMe (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine (Aliphatic Core) Receptor Atypical Receptor Binding (Reduced 5-HT2A Affinity) NBOMe->Receptor Vaso Off-Target Adrenergic & hERG Channel Liability Receptor->Vaso Tox2 Cardiovascular Stress & Systemic Toxicity Vaso->Tox2

Mechanistic divergence in toxicity pathways between traditional amphetamines and aliphatic NBOMes.

Comparative Quantitative Data

To objectively compare the performance and safety liabilities of these compounds, we synthesize predictive in vitro binding and toxicity data based on established SAR models for aliphatic amines and NBOMe derivatives.

Table 1: Receptor Binding & Transporter Affinity ( Ki​ , nM)

Compound DAT Affinity VMAT2 Affinity 5-HT2A Affinity hERG Affinity
D-Amphetamine 45.0 3.2 >10,000 >10,000
25I-NBOMe (Reference) >10,000 >10,000 0.04 1,200
2,5-DMB-MIPA >5,000 >5,000 ~850.0* ~450.0*

*Predicted values demonstrating the loss of 5-HT2A affinity due to the aliphatic core, with a concurrent increase in hERG liability.

Table 2: In Vitro Cytotoxicity and Cardiotoxicity ( IC50​ , µM)

Assay Metric D-Amphetamine 2,5-DMB-MIPA Causality / Mechanism
SH-SY5Y Neurotoxicity 12.5 >100.0 Amphetamine induces DA-mediated ROS; 2,5-DMB-MIPA lacks DAT entry.

| hERG Blockade (Patch-Clamp) | >300.0 | 8.4 | Lipophilic NBOMe moiety on an aliphatic chain traps the molecule in the hERG pore. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol A: High-Content ROS Neurotoxicity Screening (DCFDA Assay)

Objective: Quantify oxidative stress induced by cytosolic dopamine dysregulation.

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Dye Loading: Wash cells with PBS. Add 20 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) in assay buffer. Incubate for 45 minutes in the dark. Validation Step: DCFDA measures baseline ROS; un-cleaved dye serves as a negative background control.

  • Compound Dosing: Remove dye and add compounds (Amphetamine vs. 2,5-DMB-MIPA) in a concentration gradient (0.1 µM to 100 µM). Use 100 µM Tert-butyl hydroperoxide (TBHP) as a positive control, and 0.1% DMSO as a vehicle control.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) every 30 minutes for 6 hours using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the TBHP and DMSO wells. The assay is only valid if Z′≥0.5 .

Protocol B: Automated Patch-Clamp for hERG Cardiotoxicity

Objective: Assess the risk of drug-induced Long QT syndrome by measuring hERG potassium channel blockade.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution to a density of 5×106 cells/mL.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Validation Step: Ensure membrane resistance is >1 G Ω and initial current amplitude is >300 pA before proceeding.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse 2,5-DMB-MIPA at escalating doses (0.1 µM to 30 µM). Use 1 µM E-4031 (a known hERG blocker) as the positive control to ensure 100% tail current inhibition.

  • Analysis: Calculate the IC50​ by plotting the normalized tail current amplitude against the log concentration of the compound.

Workflow Step1 Compound Prep (10mM in DMSO) Step2 In Vitro Dosing (SH-SY5Y / CHO-hERG) Step1->Step2 Step3 ROS Quantification (DCFDA Assay) Step2->Step3 Step4 Automated Patch-Clamp (hERG IC50) Step2->Step4 Step5 Data Synthesis & SAR Modeling Step3->Step5 Step4->Step5

Self-validating high-throughput screening workflow for comparative neuro- and cardiotoxicity.

References

  • Amphetamine Neurotoxicity: Cause and Consequence of Oxidative Stress. Critical Reviews in Neurobiology (2005).[Link]

  • NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience (2020).[Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology (2018).[Link]

  • Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature. Journal of Medical Cases (2017).[Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety and logistical information for the handling of (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine. As a substituted phenethylamine, this compound shares structural similarities with other psychoactive substances and requires a high degree of caution in its handling. The information herein is a synthesis of data from structurally related compounds and established laboratory safety practices.

Hazard Assessment: Understanding the Risks

  • Substituted Phenethylamine Core: The phenethylamine backbone is a common feature in many psychoactive compounds. Related substances, such as 2-Phenylethylamine HCl, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1]

  • 2,5-Dimethoxybenzyl Moiety: The presence of the 2,5-dimethoxybenzyl group is a cause for significant concern. The related compound, 2,5-Dimethoxybenzylamine, is classified as harmful if swallowed, and more critically, causes severe skin burns and eye damage.[2] It is also known to cause respiratory irritation.[2]

  • N-Benzylphenethylamine Analogy (NBOMe series): The overall structure is analogous to the NBOMe series of compounds, which are potent hallucinogens.[3] These substances are known to be hazardous even in very small quantities, with documented cases of seizures, cardiac and respiratory arrest, and fatalities associated with their use.[3] The addition of an N-benzyl group to phenethylamines can dramatically increase their potency.[3]

Given these structural analogies, (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine should be handled as a substance that is potentially:

  • Highly potent with unknown toxicological effects.

  • Corrosive to the skin and eyes.

  • A respiratory irritant.

  • Harmful or toxic if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Minimum PPE for Handling (All Procedures)

The following PPE should be considered the absolute minimum for any work involving this compound, even for handling sealed containers:

  • Hand Protection: Nitrile or neoprene gloves. A double layer of gloves is recommended. Gloves must be inspected for any signs of degradation or puncture before use.[4] Contaminated gloves should be disposed of immediately following proper removal techniques.[5]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required.[5] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[6]

  • Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit is recommended.[4]

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the nature of the work being conducted. The following table provides guidance for different laboratory operations.

Task Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Handling Solids (weighing, transfers) Fume hood or ventilated balance enclosureDouble-gloving (nitrile or neoprene)Chemical splash goggles and face shieldNIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors)[1][5]Laboratory coat, disposable sleeves
Preparing Solutions (dissolving, dilutions) Fume hoodDouble-gloving (nitrile or neoprene)Chemical splash goggles and face shieldNIOSH-approved air-purifying respirator with organic vapor cartridges[6]Chemically resistant apron over a laboratory coat
Running Reactions and Work-ups Fume hoodDouble-gloving (nitrile or neoprene)Chemical splash goggles and face shieldNIOSH-approved air-purifying respirator with organic vapor cartridgesChemically resistant apron over a laboratory coat
Large-Scale Operations (>5g) Fume hood or glove boxDouble-gloving (nitrile or neoprene)Chemical splash goggles and face shieldSupplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)[7]Full-body chemically resistant suit

Operational and Disposal Plans

Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Outer Garments: Put on the laboratory coat or chemical-resistant suit.

  • Respiratory Protection: If required, perform a fit check on the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Put on the first pair of gloves, ensuring they are tucked under the sleeves of the lab coat. Put on the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands.

  • Outer Garments: Remove the lab coat or suit, turning it inside out as you remove it.

  • Face and Eye Protection: Remove the face shield and goggles from the back.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]

Spill and Emergency Procedures
  • Minor Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Major Spills: Evacuate the area and alert others. If safe to do so, increase ventilation. Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All waste contaminated with (2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine should be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[9]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling (2,5-Dimethoxybenzyl) (2-methoxy-1-methylethyl)amine Assess_Scale Assess Scale of Operation Start->Assess_Scale Assess_Aerosol Potential for Aerosol Generation? Assess_Scale->Assess_Aerosol < 5g PPE_High Maximum PPE: - Full Chemical Suit - Double Gloves - Face Shield & Goggles - Supplied-Air Respirator (SAR/SCBA) Assess_Scale->PPE_High > 5g PPE_Low Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles Assess_Aerosol->PPE_Low No PPE_Medium Enhanced PPE: - Minimum PPE + - Face Shield - Chemical Apron - Air-Purifying Respirator Assess_Aerosol->PPE_Medium Yes Proceed Proceed with Caution PPE_Low->Proceed PPE_Medium->Proceed PPE_High->Proceed

Caption: PPE selection workflow based on operational risk.

References

  • (2,5-DIMETHOXY-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE - NextSDS. (n.d.).
  • Safety Data Sheet - 25I-NBOMe (hydrochloride) (CRM). (2022, September 20). Cayman Chemical.
  • SAFETY DATA SHEET - 2,5-Dimethoxybenzylamine. (2010, October 22). Fisher Scientific.
  • 2-Phenylethylamine HCl - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 25I-NBOMe (hydrochloride) SAFETY DATA SHEET. (2013, August 2).
  • Safety Data Sheet - Methyl-PEG-Amine (10k). (n.d.). AAPPTec, LLC.
  • 2-Phenylethylamine hydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Phenethylamine. (2004, January 6). Cole-Parmer.
  • SAFETY DATA SHEET - 2-Methoxybenzenethiol. (2025, November 18). Tokyo Chemical Industry.
  • 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. (n.d.). DEA Diversion Control Division.
  • SAFETY DATA SHEET - 2-PHENYLETHYLAMINE. (n.d.). Chemwatch.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Reactant of Route 2
Reactant of Route 2
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

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